molecular formula C10H12O4 B155668 Methyl 3-hydroxy-3-(3-hydroxyphenyl)propanoate CAS No. 55822-86-1

Methyl 3-hydroxy-3-(3-hydroxyphenyl)propanoate

Cat. No.: B155668
CAS No.: 55822-86-1
M. Wt: 196.2 g/mol
InChI Key: RJGKHTZHLGBJHK-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-3-(3-hydroxyphenyl)propanoate is an organic compound with the molecular formula C10H12O4. It is a derivative of phenylpropanoic acid and is characterized by the presence of hydroxyl groups on both the phenyl ring and the propanoate chain. This compound is used in various scientific research applications due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

Methyl 3-hydroxy-3-(3-hydroxyphenyl)propanoate plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing various biochemical pathways. One of the key enzymes it interacts with is 3-(3-hydroxyphenyl)propanoate hydroxylase, which catalyzes the hydroxylation of the compound . This interaction is crucial for the compound’s metabolic processing and its subsequent biochemical effects. Additionally, this compound can act as a substrate for esterases, which hydrolyze the ester bond, releasing the active 3-hydroxyphenylpropanoic acid .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in carbon and nitrogen metabolism, leading to changes in metabolic flux . Furthermore, the compound can impact cell signaling pathways by interacting with specific receptors and enzymes, thereby altering cellular responses and functions.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, influencing their activity. For example, it can inhibit or activate enzymes involved in metabolic pathways, leading to changes in the levels of metabolites . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been observed to cause changes in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental setups.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways and improving cellular function . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . It is crucial to determine the optimal dosage range to maximize the compound’s therapeutic potential while minimizing any harmful effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by enzymes such as esterases and hydroxylases, leading to the formation of various metabolites . These metabolic pathways play a crucial role in the compound’s biological activity and its effects on cellular function. The interaction with specific enzymes and cofactors can influence the metabolic flux and the levels of key metabolites, thereby affecting the overall metabolic state of the cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it can localize to different cellular compartments, influencing its activity and function. The distribution of the compound within tissues can also affect its overall efficacy and therapeutic potential .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound can be targeted to specific compartments or organelles within the cells through targeting signals or post-translational modifications This subcellular localization is crucial for its interaction with specific biomolecules and its involvement in various cellular processes

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-hydroxy-3-(3-hydroxyphenyl)propanoate can be synthesized through the esterification of 3-hydroxy-3-(3-hydroxyphenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-purity reagents and controlled reaction environments ensures the production of high-quality ester suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxy-3-(3-hydroxyphenyl)propanoate undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-oxo-3-(3-hydroxyphenyl)propanoate or 3-carboxy-3-(3-hydroxyphenyl)propanoate.

    Reduction: Formation of 3-hydroxy-3-(3-hydroxyphenyl)propanol.

    Substitution: Formation of various alkyl or acyl derivatives depending on the reagents used.

Scientific Research Applications

Methyl 3-hydroxy-3-(3-hydroxyphenyl)propanoate is utilized in various fields of scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Used in the production of specialty chemicals and materials with specific properties

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-hydroxy-3-(3-hydroxyphenyl)propanoate is unique due to the presence of hydroxyl groups on both the phenyl ring and the propanoate chain, which enhances its reactivity and potential for forming hydrogen bonds. This makes it a versatile compound in various chemical and biological applications.

Properties

IUPAC Name

methyl 3-hydroxy-3-(3-hydroxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-14-10(13)6-9(12)7-3-2-4-8(11)5-7/h2-5,9,11-12H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJGKHTZHLGBJHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC(=CC=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501287373
Record name Methyl β,3-dihydroxybenzenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501287373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55822-86-1
Record name Methyl β,3-dihydroxybenzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55822-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl β,3-dihydroxybenzenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501287373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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